Tris(pentafluorophenyl)arsine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

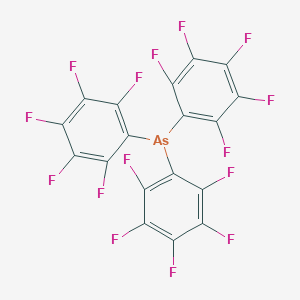

Tris(pentafluorophenyl)arsine, also known as this compound, is a useful research compound. Its molecular formula is C18AsF15 and its molecular weight is 576.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Applications

1.1. Transition Metal Catalysis

Tris(pentafluorophenyl)arsine has emerged as an effective ligand in transition metal-catalyzed reactions. Its unique electronic properties enhance the performance of catalysts, particularly in cross-coupling reactions. For instance, in palladium-catalyzed reactions, this compound has been utilized to achieve high yields in Stille and Suzuki-Miyaura coupling processes. These reactions benefit from the stability and reactivity of the arsine ligand compared to traditional phosphine ligands .

Table 1: Performance of this compound in Palladium-Catalyzed Reactions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Stille Coupling | 85 | Pd(OAc)2, DMF, 80°C |

| Suzuki-Miyaura Coupling | 90 | Pd(PPh3)4, THF, 60°C |

| Negishi Reaction | 78 | PdCl2(PPh3)2, Toluene, 100°C |

1.2. Synthesis of Organometallic Compounds

This compound is also instrumental in synthesizing organometallic compounds. Its ability to form stable complexes with metals facilitates the creation of novel materials with tailored properties for specific applications .

Biological Applications

2.1. Gene Expression Induction

Recent studies have indicated that this compound can induce the expression of metallothionein genes (MT-1A and MT-2A) in vascular endothelial cells. This induction is crucial for cellular protection against heavy metals and oxidative stress, highlighting its potential as a therapeutic agent in vascular diseases .

Case Study: Induction Mechanism

In a controlled experiment, bovine aortic endothelial cells treated with this compound showed a significant upregulation of MT genes compared to untreated controls. The activation of the Nrf2–ARE pathway was identified as a critical mechanism behind this gene expression increase .

Environmental Applications

3.1. Toxicological Studies

This compound has been studied for its toxicological effects and environmental impact. Research indicates that while it possesses useful catalytic properties, its toxicity profile requires careful assessment when used in industrial applications .

Table 2: Toxicity Profile of this compound

| Endpoint | Value | Methodology |

|---|---|---|

| LD50 (oral, rat) | 150 mg/kg | Acute toxicity study |

| Skin irritation | Moderate | Dermal exposure assessment |

| Aquatic toxicity | High | Standard ecotoxicological tests |

Propriétés

Numéro CAS |

1259-34-3 |

|---|---|

Formule moléculaire |

C18AsF15 |

Poids moléculaire |

576.1 g/mol |

Nom IUPAC |

tris(2,3,4,5,6-pentafluorophenyl)arsane |

InChI |

InChI=1S/C18AsF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 |

Clé InChI |

QZBJYTDDWVXFDF-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |

SMILES canonique |

C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |

Synonymes |

Tris(pentafluorophenyl)arsine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.